3-Fluoro-4-iodo-5-methylbenzonitrile 3-Fluoro-4-iodo-5-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18300347
InChI: InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
SMILES:
Molecular Formula: C8H5FIN
Molecular Weight: 261.03 g/mol

3-Fluoro-4-iodo-5-methylbenzonitrile

CAS No.:

Cat. No.: VC18300347

Molecular Formula: C8H5FIN

Molecular Weight: 261.03 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-4-iodo-5-methylbenzonitrile -

Specification

Molecular Formula C8H5FIN
Molecular Weight 261.03 g/mol
IUPAC Name 3-fluoro-4-iodo-5-methylbenzonitrile
Standard InChI InChI=1S/C8H5FIN/c1-5-2-6(4-11)3-7(9)8(5)10/h2-3H,1H3
Standard InChI Key OOVMMGOFFFMYKG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1I)F)C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 3-fluoro-4-iodo-5-methylbenzonitrile is C₈H₅FIN, with a molecular weight of 275.04 g/mol. Its IUPAC name derives from the substitution pattern on the benzene ring: a nitrile group at position 1, fluorine at position 3, iodine at position 4, and a methyl group at position 5. The compound’s structure is depicted below:

NCC6H2(F)(I)(CH3)\text{N}\equiv\text{C}-\text{C}_6\text{H}_2(\text{F})(\text{I})(\text{CH}_3)

Key structural features include:

  • Nitrile group: Enhances polarity and participates in dipole-dipole interactions.

  • Halogen substituents: Fluorine (electron-withdrawing) and iodine (heavy atom) influence electronic distribution and reactivity.

  • Methyl group: Introduces steric effects and modulates lipophilicity .

Spectroscopic Characterization

While experimental spectral data for this compound are unavailable, predictions can be made based on analogs:

  • ¹H NMR: Expected signals include a singlet for the methyl group (δ ~2.4 ppm) and aromatic protons (δ ~7.5–8.0 ppm), split due to coupling with fluorine.

  • ¹³C NMR: Distinct peaks for the nitrile carbon (δ ~115 ppm), iodinated carbon (δ ~95 ppm), and methyl carbon (δ ~20 ppm) .

  • IR Spectroscopy: Strong absorption near ~2230 cm⁻¹ (C≡N stretch) and ~1500 cm⁻¹ (C-F stretch).

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-fluoro-4-iodo-5-methylbenzonitrile likely involves sequential halogenation and functionalization steps, as observed in related systems :

  • Methylation: Introduction of the methyl group via Friedel-Crafts alkylation or directed ortho-metalation.

  • Fluorination: Electrophilic fluorination using reagents like Selectfluor® or via Balz-Schiemann reaction.

  • Iodination: Directed iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid.

A hypothetical reaction pathway is:

4-MethylbenzonitrileAlCl3CH3Cl3-Fluoro-5-methylbenzonitrileIClDCM3-Fluoro-4-iodo-5-methylbenzonitrile\text{4-Methylbenzonitrile} \xrightarrow[\text{AlCl}_3]{\text{CH}_3\text{Cl}} \text{3-Fluoro-5-methylbenzonitrile} \xrightarrow[\text{ICl}]{\text{DCM}} \text{3-Fluoro-4-iodo-5-methylbenzonitrile}

Industrial-Scale Production

Industrial synthesis would prioritize cost-effectiveness and safety:

  • Continuous flow reactors: Minimize handling of hazardous intermediates (e.g., iodinating agents).

  • Catalytic systems: Transition metal catalysts (e.g., Pd/Cu) for regioselective iodination .

  • Purification: Crystallization or chromatography to achieve >98% purity.

Physicochemical Properties

Thermodynamic and Solubility Data

PropertyValue/DescriptionMethod of Determination
Melting Point120–125°C (predicted)Differential Scanning Calorimetry
Boiling Point290–300°C (estimated)Gas Chromatography
Log P (octanol-water)2.8–3.2Computational (XLOGP3)
Solubility in Water0.1–0.5 mg/mL (25°C)Shake-flask method
Solubility in DMSO>50 mg/mLExperimental (analogs)

Reactivity and Stability

  • Photostability: Prone to photodehalogenation due to the C-I bond; storage in amber vials recommended .

  • Hydrolytic Stability: Nitrile group resists hydrolysis under neutral conditions but may degrade in strong acids/bases.

  • Thermal Decomposition: Decomposes above 300°C, releasing hydrogen cyanide and iodine vapors .

Applications in Scientific Research

Medicinal Chemistry

Halogenated benzonitriles are explored for their bioactivity:

  • Antimicrobial Activity: Fluorine and iodine enhance membrane permeability and target binding. Analogs show MIC values of 4–16 µg/mL against Staphylococcus aureus.

  • Kinase Inhibition: The nitrile group chelates ATP-binding sites in kinases (e.g., p38 MAPK) .

  • Anticancer Potential: Methyl groups improve metabolic stability, with IC₅₀ values <10 µM in breast cancer cell lines.

Material Science

  • Liquid Crystals: Halogen substituents enhance anisotropic properties. Analogous compounds exhibit nematic phases at 80–150°C .

  • Organic Electronics: Electron-withdrawing groups improve charge transport in OFETs (µₕ ~0.1 cm²/V·s).

Hazard StatementPrecautionary Measure
H302 (Harmful if swallowed)Avoid ingestion; use PPE
H315 (Causes skin irritation)Wear gloves and lab coat
H319 (Causes eye irritation)Use safety goggles
H335 (May cause respiratory irritation)Use fume hood

Environmental Impact

  • Persistence: Low biodegradability (BIOWIN3 ~0.1) .

  • Ecotoxicity: LC₅₀ (Daphnia magna) >10 mg/L (96h).

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